molecular formula C16H14BrClN2O3 B11561106 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11561106
M. Wt: 397.6 g/mol
InChI Key: MXEVFPWSYCVDBL-DJKKODMXSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted methoxyphenoxy group and a chlorophenylmethylidene acetohydrazide moiety. Its molecular formula is C16H14BrClN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromo-2-methoxyphenol with chloroacetyl chloride to form 2-(4-bromo-2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-bromo-2-methoxyphenoxy)acetohydrazide. The final step involves the condensation of this intermediate with 3-chlorobenzaldehyde under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining reaction conditions and using high-purity reagents, are applicable.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo and chloro groups in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromo and chloro substituents may enhance its binding affinity to these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-methoxyphenol: Shares the bromo and methoxy substituents but lacks the acetohydrazide moiety.

    3-chlorobenzaldehyde: Contains the chlorophenyl group but lacks the methoxyphenoxy and acetohydrazide groups.

    2-(4-bromo-2-methoxyphenoxy)acetohydrazide: An intermediate in the synthesis of the target compound.

Uniqueness

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H14BrClN2O3

Molecular Weight

397.6 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrClN2O3/c1-22-15-8-12(17)5-6-14(15)23-10-16(21)20-19-9-11-3-2-4-13(18)7-11/h2-9H,10H2,1H3,(H,20,21)/b19-9+

InChI Key

MXEVFPWSYCVDBL-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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